molecular formula C5H10N2S B13236112 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile

Cat. No.: B13236112
M. Wt: 130.21 g/mol
InChI Key: AZWPTLGTGVMWRE-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is an organic compound with the molecular formula C5H10N2S. This compound is characterized by the presence of an amino group, a nitrile group, and a methylsulfanyl group attached to a propanenitrile backbone. It is a versatile compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile typically involves the reaction of 2-amino-2-methylpropanenitrile with methylsulfanyl reagents under controlled conditions. One common method involves the use of methylthiolate as a nucleophile to introduce the methylsulfanyl group. The reaction is carried out in an inert atmosphere, often using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The methylsulfanyl group can undergo metabolic transformations, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is unique due to the presence of both the nitrile and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

2-amino-2-methyl-3-methylsulfanylpropanenitrile

InChI

InChI=1S/C5H10N2S/c1-5(7,3-6)4-8-2/h4,7H2,1-2H3

InChI Key

AZWPTLGTGVMWRE-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)(C#N)N

Origin of Product

United States

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